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molecular formula C9H9F3O2 B8494051 2-Trifluoromethylbicyclo[2,2,1]hepta-5-ene-2-carboxylic acid

2-Trifluoromethylbicyclo[2,2,1]hepta-5-ene-2-carboxylic acid

Cat. No. B8494051
M. Wt: 206.16 g/mol
InChI Key: IVQQRSCSISNRNA-UHFFFAOYSA-N
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Patent
US09329476B2

Procedure details

2-Trifluoromethylbicyclo[2,2,1]hepta-5-ene-2-carboxylic acid (20) obtained in Synthesis Example 1-1-1 was stirred in a toluene solvent in the presence of 5% Pd/C catalyst at room temperature under hydrogen atmosphere to obtain 2-trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid. In the same synthetic routes as in Synthesis Example 1-1-2 to 1-1-3 except for using the carboxylic acid as the starting material to obtain 3.9 g (four-step yield: 32%) of Q-3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1([C:10]([OH:12])=[O:11])[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2>C1(C)C=CC=CC=1.[Pd]>[F:1][C:2]([F:13])([F:14])[C:3]1([C:10]([OH:12])=[O:11])[CH2:8][CH:7]2[CH2:9][CH:4]1[CH2:5][CH2:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1(C2C=CC(C1)C2)C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1(C2CCC(C1)C2)C(=O)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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